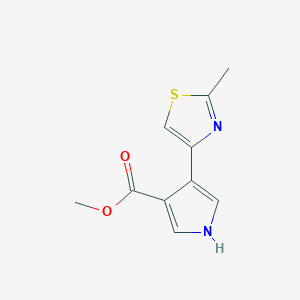
methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate: is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring structure. This compound is characterized by its molecular structure, which includes a pyrrole ring substituted with a 2-methyl-1,3-thiazol-4-yl group and a carboxylate ester group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methyl-1,3-thiazole and pyrrole derivatives.
Reaction Steps: The synthesis involves a multi-step reaction process, including:
Formation of the thiazole ring: This can be achieved through the reaction of appropriate precursors such as α-haloketones with thiourea.
Coupling with pyrrole: The thiazole derivative is then coupled with a pyrrole derivative under specific conditions, often involving palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods:
Batch vs. Continuous Processes: In an industrial setting, the synthesis can be carried out using either batch or continuous processes, depending on the scale and desired purity.
Catalysts and Solvents: The use of catalysts such as palladium or nickel and solvents like dimethylformamide (DMF) or toluene is common in industrial production to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrrole rings, involving reagents like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, and oxygen (O₂) in the presence of a catalyst.
Reduction: LiAlH₄, NaBH₄, and hydrogen gas (H₂) with a metal catalyst.
Substitution: Alkyl halides, amines, and strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated or amino-substituted derivatives of the thiazole and pyrrole rings.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for the construction of more complex molecules. Its thiazole and pyrrole rings are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The biological activity of thiazole derivatives is well-documented, with applications in antimicrobial, antifungal, and anticancer research. Methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate can be used as a scaffold for designing new biologically active compounds.
Medicine: Thiazole derivatives are known for their therapeutic potential. This compound can be used in the development of drugs targeting various diseases, including infections, inflammation, and cancer.
Industry: In the chemical industry, this compound serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would vary based on the specific application and biological system.
Comparison with Similar Compounds
Methyl 4-(2-methyl-1,3-thiazol-4-yl)benzoate: Similar structure but with a benzene ring instead of pyrrole.
Methyl 4-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carboxylate: Similar thiazole and carboxylate groups but with a pyridine ring.
Uniqueness: Methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate is unique due to its pyrrole ring, which imparts different chemical and biological properties compared to benzene or pyridine derivatives
Properties
IUPAC Name |
methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-12-9(5-15-6)7-3-11-4-8(7)10(13)14-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKZGYSZDGGFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CNC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


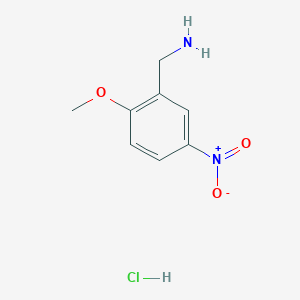
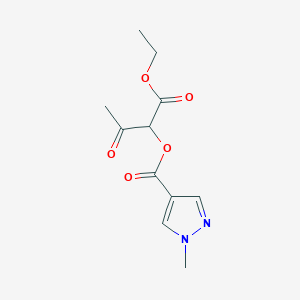

![2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B1430681.png)
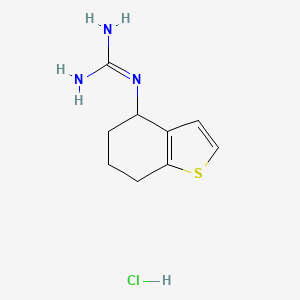
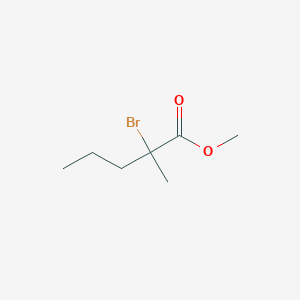
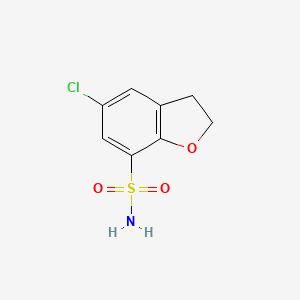
![1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B1430688.png)
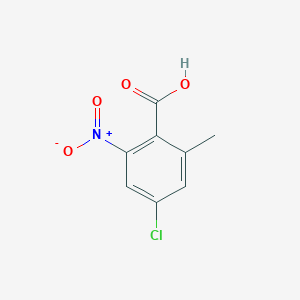
![1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione](/img/structure/B1430691.png)
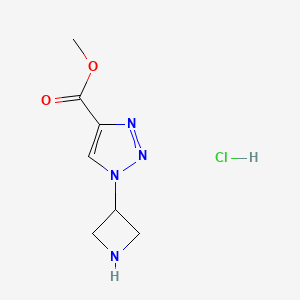
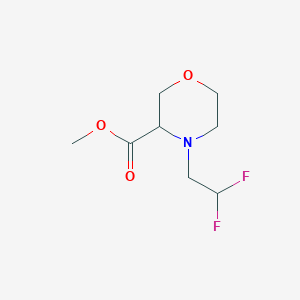

![O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine](/img/structure/B1430698.png)
